molecular formula C17H21N3O B605667 Atglistatin CAS No. 1469924-27-3

Atglistatin

Cat. No. B605667
CAS RN: 1469924-27-3
M. Wt: 283.37
InChI Key: AWOPBSAJHCUSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atglistatin is a highly potent and selective inhibitor of adipose triglyceride lipase (ATGL) with an IC50 of 0.7 μM . It exhibits high selectivity over other key metabolic lipases . ATGL is the rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as AlphaFold, LigPrep, Desmond, and prime MM-GBSA . The parameter of “determine chiralities from 3D structure” was applied for ligands .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 283.37 . It is insoluble in water and ethanol, but it can dissolve in DMSO up to a concentration of 14.15 mg/mL .

Scientific Research Applications

Cardioprotective Effects

Atglistatin, an inhibitor of adipose triglyceride lipase (ATGL), has been found to have cardioprotective effects. Treatment with this compound in mice showed protection against catecholamine-induced cardiac damage. This effect is attributed to its ability to inhibit adipose ATGL activity, with no effect on cardiac ATGL, suggesting that its cardioprotective effects are mediated by non-cardiac actions (Fernández-Ruíz, 2021).

Inhibition of Fatty Acid Mobilization

This compound has been studied for its role in reducing fatty acid mobilization both in vitro and in vivo. It acts as a selective inhibitor of ATGL, a rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores. This is significant in the context of dyslipidemic and metabolic disorders linked to deregulated fatty acid metabolism (Mayer et al., 2013).

Treatment of Obesity-Associated Disorders

Specific inhibition of ATGL with this compound has been shown to effectively reduce adipose tissue lipolysis, weight gain, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet. Importantly, long-term treatment does not lead to lipid accumulation in ectopic tissues such as skeletal muscle or heart, validating the pharmacological inhibition of ATGL as a potential therapeutic strategy for treating obesity and associated metabolic disorders (Schweiger et al., 2017).

Development of this compound Derivatives

Research into the design and synthesis of this compound derivatives has been conducted to explore better inhibitors of ATGL. These derivatives could potentially be used to study the pathophysiology and druggability of ATGL in animal models of metabolic disease and cachexia (Jin et al., 2017).

Prevention of Myocardial Damage

Studies have shown that this compound can prevent catecholamine-induced myocardial damage/dysfunction in mice. It exhibits anti-apoptotic and anti-fibrotic actions, supporting the concept that pharmacological targeting of adipose tissue may provide an effective way to treat cardiac dysfunction (Thiele et al., 2021).

Preserving Remote Myocardium Function

This compound has been found to preserve remote myocardium function following myocardial infarction in mice. By inhibiting adipose triglyceride lipase (ATGL) in adipose tissue, this compound improves cardiac function after myocardial infarction by targeting the remote myocardium, demonstrating a novel approach to the pathophysiology of cardiac ischemia (Bottermann et al., 2020).

Mechanism of Action

Target of Action

Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .

Mode of Action

This compound interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused this compound to inhibit ATGL .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . This compound also impacts the insulin signaling pathway .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

This compound’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, this compound treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the this compound-treated subjects .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study involving fish, the this compound-treated fish exhibited severe fat deposition and other changes when fed a diet containing this compound for 5 weeks . .

properties

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOPBSAJHCUSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1469924-27-3
Record name 1469924-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lipolysis of 3T3-L1 cells. 3T3-L1 fibroblasts (CL-173) were obtained from ATCC (Teddington, UK) and cultivated in DMEM containing 4.5 g/liter glucose and L-glutamine (Invitrogen) supplemented with 10% FCS and antibiotics under standard conditions. Cells were seeded in 12 well plates and two days after confluence, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml insulin (Sigma-Aldrich), 0.25 μM (0.4 μg/ml) dexamethasone (Sigma-Aldrich), and 500 μM isobutylmethylxanthine (Sigma-Aldrich). After 3 and 5 days, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml and 0.5 μg/ml insulin, respectively. On day 7 of differentiation the cells were incubated ON in the absence of insulin. Cells were used at day 8 of differentiation. Therefore cells were preincubated with 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 (NNC 0076-0000-0079, provided by Novo Nordisk, Denmark) for 2 h. Then, the medium was replaced by DMEM containing 2% BSA (fatty acid free, Sigma, St. Louis, Mo.), 10 μM forskolin, and 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 for 1h. The release of FFA and glycerol in the media was determined using commercial kits (NEFA C, WAKO, free glycerol reagent, Sigma). Protein concentration was determined using BCA reagent (Pierce) after extracting total lipids using hexane:isopropanol (3:2), and lysing the cells using SDS:NaOH (0.3%:0.1 N).
[Compound]
Name
CL-173
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atglistatin
Reactant of Route 2
Reactant of Route 2
Atglistatin
Reactant of Route 3
Reactant of Route 3
Atglistatin
Reactant of Route 4
Reactant of Route 4
Atglistatin
Reactant of Route 5
Reactant of Route 5
Atglistatin
Reactant of Route 6
Reactant of Route 6
Atglistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.